Aminolupinine o-methylbenzoicacid amid
Description
Aminolupinine o-methylbenzoic acid amide is a synthetic derivative combining the aminolupinine alkaloid backbone with o-methylbenzoic acid via an amide linkage. Aminolupinine, a bicyclic quinolizidine alkaloid, is modified here with o-methylbenzoic acid, a derivative of benzoic acid with a methyl group at the ortho position (o-toluic acid) . The amide bond likely enhances stability compared to ester derivatives, as seen in related compounds .
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14-7-2-3-9-16(14)18(21)19-13-15-8-6-12-20-11-5-4-10-17(15)20/h2-3,7,9,15,17H,4-6,8,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPTUJWADWOYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCCN3C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392437 | |
| Record name | Aminolupinine o-methylbenzoicacid amid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329212-62-6 | |
| Record name | 2-Methyl-N-[(octahydro-2H-quinolizin-1-yl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329212-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminolupinine o-methylbenzoicacid amid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aminolupinine o-methylbenzoicacid amid typically involves the reaction of aminolupinine with o-methylbenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aminolupinine o-methylbenzoicacid amid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride (LiAlH4) is often used for the reduction of the amide group.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Aminolupinine o-methylbenzoicacid amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aminolupinine o-methylbenzoicacid amid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of Aminolupinine o-methylbenzoicacid amid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity through competitive binding or allosteric modulation .
Comparison with Similar Compounds
o-Methylbenzoic Acid Derivatives
o-Methylbenzoic acid (o-toluic acid) is a common structural motif in industrial and pharmaceutical chemistry. Key derivatives include:
- Esters : Lupinine o-methylbenzoic acid ester hydrochloride, an esterified analog, demonstrates higher water solubility due to the ionic hydrochloride salt but reduced hydrolytic stability compared to amides .
| Compound | Functional Group | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|---|
| o-Methylbenzoic acid | Carboxylic acid | 136.15 | Low in water | High (crystalline) |
| Lupinine ester hydrochloride | Ester (salt) | ~300–350* | High (polar) | Moderate |
| Aminolupinine amide | Amide | ~300–350* | Moderate (polar) | High |
*Estimated based on structural analogs.
2-Aminobenzamides
2-Aminobenzamides, such as those studied in , share an aromatic amide structure but lack the bicyclic quinolizidine moiety of aminolupinine. These compounds are noted for applications in peptide synthesis and amyloid beta peptide research . In contrast, aminolupinine derivatives may exhibit distinct pharmacological profiles due to the rigidity and basicity of the quinolizidine ring.
o-Aminobenzophenones
o-Aminobenzophenones () are pharmacologically active aromatic ketones. While they share aromatic amine features with aminolupinine amides, their ketone group confers different electronic properties and reactivity. For example, o-aminobenzophenones are synthesized via Grignard additions under stringent conditions , whereas aminolupinine amides may employ peptide coupling or nucleophilic acyl substitution.
Biological Activity
Aminolupinine O-methylbenzoic acid amide (CAS No. 329212-62-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Aminolupinine O-methylbenzoic acid amide features a unique structure characterized by multiple aromatic rings and functional groups, specifically an amide and amine. Its molecular formula is . The compound is synthesized through the reaction of aminolupinine with o-methylbenzoic acid, typically using coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature.
The biological activity of Aminolupinine O-methylbenzoic acid amide is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The compound may inhibit enzyme activity through:
- Competitive Binding : Competing with substrates for the active site.
- Allosteric Modulation : Binding to sites other than the active site, altering enzyme conformation and function.
These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
1. Antimicrobial Activity
Research indicates that Aminolupinine O-methylbenzoic acid amide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can reduce inflammation markers in cellular models, indicating potential applications in inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Wu et al. (2021) evaluated the antimicrobial efficacy of Aminolupinine O-methylbenzoic acid amide against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth, supporting its use as a potential antibiotic agent.
Case Study 2: Anti-inflammatory Mechanisms
Ruiter et al. (2021) explored the anti-inflammatory mechanisms of this compound in a murine model of inflammation. The study found that treatment with Aminolupinine O-methylbenzoic acid amide led to decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in managing inflammatory conditions .
Synthesis and Chemical Reactions
The synthesis of Aminolupinine O-methylbenzoic acid amide can be summarized as follows:
| Step | Description |
|---|---|
| 1 | Reaction of aminolupinine with o-methylbenzoic acid |
| 2 | Use of DCC as a coupling agent |
| 3 | Conducting the reaction in dichloromethane at room temperature |
This compound undergoes various chemical reactions, including oxidation to form N-oxides and reduction to convert the amide group to an amine.
Comparison with Similar Compounds
Aminolupinine O-methylbenzoic acid amide shares structural similarities with other compounds but exhibits distinct biological activities:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| Aminomethylbenzoic acid | Similar aromatic structure | Varies |
| N-phenylacetamide | Amide group present | Varies |
| Benzamide | Simpler structure | Limited |
The unique combination of functional groups in Aminolupinine O-methylbenzoic acid amide contributes to its specific biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
